N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide
Description
N-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a synthetic small molecule characterized by a hybrid structure combining three key moieties:
- A 2,3-dihydrobenzo[b][1,4]dioxin group at the 5-position of an isoxazole ring, conferring aromatic and electron-rich properties.
Properties
IUPAC Name |
N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-17(11-2-1-3-11)18-10-13-9-15(23-19-13)12-4-5-14-16(8-12)22-7-6-21-14/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNSEOCKSVEWOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar isoxazole derivatives have been tested for antimicrobial and antioxidant activities. They have also been characterized as potentially antimicrobial agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several synthetic and natural analogs. Below is a comparative analysis based on core scaffolds, synthesis, and biological activities:
Table 1: Structural and Functional Comparison
Key Observations
Compound 5f features a sulfonamide group and a spiro-cyclooctane ring, enhancing steric bulk compared to the target compound’s cyclobutane carboxamide.
Synthesis and Physicochemical Properties :
- The target compound’s synthesis route is unspecified, but related isoxazole derivatives often employ cycloaddition or nucleophilic substitution. In contrast, oxadiazole analogs (e.g., 18–21) are synthesized via dehydrative cyclization with reagents like POCl₃ .
- High purity (95–100%) is achieved for oxadiazole analogs using HPLC, suggesting similar quality control could apply to the target compound .
Biological Activity: Oxadiazole analogs (18–21) inhibit Ca²⁺/calmodulin-stimulated enzymes, implying the dihydrobenzodioxin moiety may contribute to target engagement .
Research Implications and Gaps
- Structural Optimization : Replacing the isoxazole with oxadiazole (as in 18–21) may modulate solubility and target selectivity.
- Activity Prediction : The dihydrobenzodioxin group’s role in anti-inflammatory or enzyme inhibition warrants further study, leveraging insights from natural and synthetic analogs .
- Synthetic Challenges : The cyclobutane carboxamide’s conformational rigidity may require tailored synthetic protocols to avoid steric hindrance during coupling reactions.
Q & A
Q. What are the key structural features of N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide, and how do they influence its physicochemical properties?
- Methodological Answer: The compound integrates a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to an isoxazole ring via a methyl group, with a cyclobutanecarboxamide substituent. The dihydrodioxin ring contributes to lipophilicity, while the isoxazole and amide groups introduce polar interactions. Computational modeling (e.g., DFT calculations) and spectroscopic techniques (¹H/¹³C NMR, IR) can map electronic distribution and hydrogen-bonding potential, critical for solubility and bioavailability predictions .
Q. What synthetic strategies are recommended for preparing this compound with high purity?
- Methodological Answer: Multi-step synthesis typically involves:
- Step 1: Coupling 2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde with hydroxylamine to form the isoxazole core.
- Step 2: Methylation at the 3-position of isoxazole, followed by cyclobutanecarboxamide conjugation via nucleophilic acyl substitution.
- Optimization: Use HPLC (C18 column, acetonitrile/water gradient) to monitor intermediates; recrystallization in ethyl acetate/hexane improves final purity (>95%) .
Q. How can researchers validate the compound’s stability under physiological conditions?
- Methodological Answer: Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C for 24–72 hours. Analyze degradation products via LC-MS and compare fragmentation patterns to synthetic standards. Stability in plasma can be assessed using ultrafiltration followed by LC-UV quantification .
Advanced Research Questions
Q. What experimental designs are optimal for resolving contradictions in reported biological activity data?
- Methodological Answer:
- Orthogonal Assays: Pair enzyme inhibition assays (e.g., fluorescence-based) with cell-based viability assays (e.g., MTT) to distinguish direct target engagement from off-target effects.
- Structural Analogs: Synthesize derivatives lacking the cyclobutane or dioxin moieties to isolate pharmacophoric contributions. Use SAR analysis to reconcile discrepancies .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?
- Methodological Answer:
- ADMET Prediction: Use tools like SwissADME or ADMETLab to predict permeability (LogP), CYP450 metabolism, and blood-brain barrier penetration.
- Molecular Dynamics (MD): Simulate binding to serum albumin (PDB ID: 1AO6) to estimate plasma protein binding and half-life .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer:
- Co-crystallization: Screen with co-formers (e.g., tartaric acid) to stabilize lattice packing.
- Vapor Diffusion: Use sitting-drop vapor diffusion with 2-methyl-2,4-pentanediol (MPD) as a precipitant.
- Low-Temperature Data Collection: Reduce thermal motion artifacts by collecting data at 100 K .
Q. How can researchers elucidate the mechanism of action when in vitro and in vivo data conflict?
- Methodological Answer:
- Tissue Distribution Studies: Use radiolabeled analogs (e.g., ¹⁴C-tagged) to quantify accumulation in target organs via autoradiography.
- Metabolite Profiling: Identify active metabolites via high-resolution LC-MS/MS and test their activity in secondary assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
